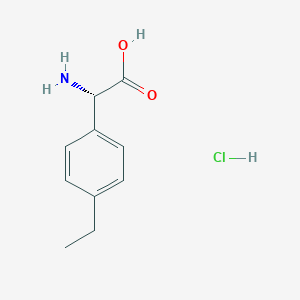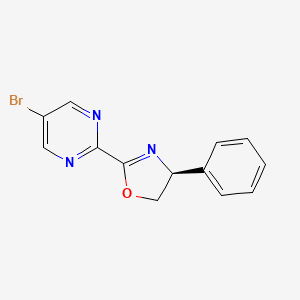
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a bromopyrimidine group attached to a dihydrooxazole ring, which is further substituted with a phenyl group
Métodos De Preparación
The synthesis of (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and a suitable oxazole precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazole precursor. This is followed by the addition of 5-bromopyrimidine to form the desired product.
Industrial Production: On an industrial scale, the synthesis may be optimized to improve yield and purity. This can involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Análisis De Reacciones Químicas
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
2-(5-Bromopyrimidin-2-yl)-4,5-dihydrooxazole: Lacks the phenyl group, which may affect its chemical and biological properties.
2-(5-Chloropyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrothiazole: Replacement of the oxazole ring with a thiazole ring can result in different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H10BrN3O |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
(4S)-2-(5-bromopyrimidin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H10BrN3O/c14-10-6-15-12(16-7-10)13-17-11(8-18-13)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m1/s1 |
Clave InChI |
CKQQQRBLPRWLAW-LLVKDONJSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
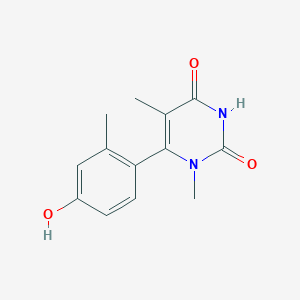
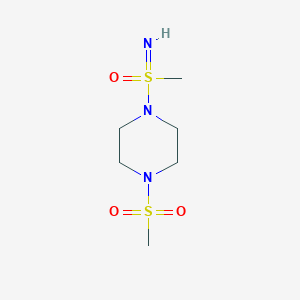
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)


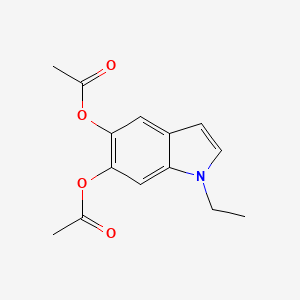
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide](/img/structure/B12948340.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)

